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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
Dimethoxycyclopentane (CAS No. 931-94-2), a key building block and protecting group in
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses. This information is critical for the identification, characterization, and quality
control of this compound in research and development settings.

Chemical Structure

The chemical structure of 1,1-Dimethoxycyclopentane is presented below, illustrating the
arrangement of atoms within the molecule.

Caption: Chemical structure of 1,1-Dimethoxycyclopentane.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,1-Dimethoxycyclopentane,
sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.15 S 6H 2 x -OCHs
2 x -CHz- (adjacent to
1.65-1.75 m 4H
C(OCHs)2)
2 X -CHa2- (beta to
1.50-1.60 m 4H
C(OCH3)2)
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Carbon Type Assignment
109.5 C C(OCHs)2
48.5 CHs 2 x -OCHs
2 x -CHz- (adjacent to
37.0 CH2
C(OCHs)2)
23.5 CH:2 2 X -CHa2- (beta to C(OCHs)2)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)
1470 - 1440 Medium C-H bend (alkane)
1150 - 1085 Strong C-O stretch (acetal)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum
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miz Relative Intensity (%) Assighment
129 5 [M-H]*

99 100 [M-OCHs]*
71 30 [CsH-O]*

43 40 [CsH7]*

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general methodologies are outlined below.

NMR Spectroscopy

Sample Preparation: A small quantity of 1,1-Dimethoxycyclopentane was dissolved in a
deuterated solvent (typically CDCIz) in a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra were acquired on a Fourier Transform NMR
spectrometer. For *H NMR, the instrument was typically operated at a frequency of 90 MHz.
For 13C NMR, a frequency of 22.5 MHz was commonly used.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

IR Spectroscopy

Sample Preparation: A thin film of neat liquid 1,1-Dimethoxycyclopentane was prepared
between two potassium bromide (KBr) or sodium chloride (NacCl) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum was acquired prior to the sample scan to correct for
atmospheric and instrumental interferences.

Data Presentation: The spectrum is presented as a plot of transmittance (%) versus
wavenumber (cm™?).

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1348547?utm_src=pdf-body
https://www.benchchem.com/product/b1348547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

o Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer
via a direct insertion probe or a gas chromatography (GC) inlet.

« lonization: Electron lonization (EI) was employed, with an electron energy of 70 eV.

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a magnetic sector or quadrupole mass analyzer.

o Detection: The ion abundance was measured, and the data is presented as a mass
spectrum, a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of an organic compound such as 1,1-
Dimethoxycyclopentane is depicted in the following diagram.

Spectroscopic Analysis Workflow

Pure Sample of 1,1-Dimethoxycyclopentane

S

IR Spectroscopy Mass Spectrometry
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Structure Confirmation
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Caption: A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for 1,1-
Dimethoxycyclopentane, serving as a valuable resource for its application in synthetic
chemistry and drug development. The presented data facilitates the unambiguous identification
and characterization of this important chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dimethoxycyclopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348547#spectroscopic-data-of-1-1-
dimethoxycyclopentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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